molecular formula C7H9NOS B181997 5-Acetyl-2,4-dimethylthiazole CAS No. 38205-60-6

5-Acetyl-2,4-dimethylthiazole

Cat. No.: B181997
CAS No.: 38205-60-6
M. Wt: 155.22 g/mol
InChI Key: BLQOKWQUTLNKON-UHFFFAOYSA-N
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Description

5-Acetyl-2,4-dimethylthiazole: is an organic compound with the molecular formula C7H9NOS and a molecular weight of 155.217 g/mol . It is a thiazole derivative, characterized by the presence of an acetyl group at the 5-position and methyl groups at the 2- and 4-positions of the thiazole ring. This compound is known for its distinctive nutty, earthy aroma and is used in various applications, including flavoring agents and fragrances .

Scientific Research Applications

Chemistry: 5-Acetyl-2,4-dimethylthiazole is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds. Its unique structure makes it a valuable intermediate in the preparation of more complex molecules .

Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals .

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of drugs targeting specific biological pathways. Its ability to interact with various enzymes and receptors makes it a promising lead compound in drug discovery .

Industry: In the flavor and fragrance industry, this compound is used as a flavoring agent due to its nutty, earthy aroma. It is commonly added to food products to enhance their sensory properties .

Safety and Hazards

5-Acetyl-2,4-dimethylthiazole may cause skin irritation (H315), serious eye irritation (H319), allergy or asthma symptoms or breathing difficulties if inhaled (H334), and may cause respiratory irritation (H335) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2,4-dimethylthiazole can be achieved through several methods. One common route involves the reaction of thioacetamide with 3-chloro-2,4-pentanedione . The reaction typically proceeds under mild conditions, with the thioacetamide acting as a sulfur source and the 3-chloro-2,4-pentanedione providing the carbon framework for the thiazole ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, controlled temperatures, and purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-2,4-dimethylthiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 5-Acetyl-2,4-dimethylthiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism .

Comparison with Similar Compounds

    2,4-Dimethylthiazole: Lacks the acetyl group at the 5-position, resulting in different chemical and biological properties.

    5-Methyl-2,4-dimethylthiazole: Similar structure but with a methyl group instead of an acetyl group at the 5-position.

    2-Acetylthiazole: Contains an acetyl group at the 2-position instead of the 5-position.

Uniqueness: 5-Acetyl-2,4-dimethylthiazole is unique due to the presence of both acetyl and methyl groups on the thiazole ring, which imparts distinct chemical reactivity and biological activity. Its specific substitution pattern allows for unique interactions with molecular targets, making it valuable in various applications .

Properties

IUPAC Name

1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-4-7(5(2)9)10-6(3)8-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQOKWQUTLNKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047680
Record name 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless to pale yellow liquid; slightly sulferous, meaty, nutty odour
Record name 2,4-Dimethyl-5-acetylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/987/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

228.00 to 230.00 °C. @ 760.00 mm Hg
Record name 5-Acetyl-2,4-dimethylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Insoluble in water; Soluble in fats, oils, most organic solvents, Miscible at room temperature (in ethanol)
Record name 5-Acetyl-2,4-dimethylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,4-Dimethyl-5-acetylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/987/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.147-1.152
Record name 2,4-Dimethyl-5-acetylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/987/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

38205-60-6
Record name 5-Acetyl-2,4-dimethylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38205-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-5-acetylthiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038205606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-dimethylthiazol-5-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.915
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIMETHYL-5-ACETYLTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD36FU2WGY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Acetyl-2,4-dimethylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential biological targets of 5-Acetyl-2,4-dimethylthiazole and how does it interact with them?

A: Molecular docking studies suggest that this compound exhibits potential inhibitory effects on two key proteins: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and β-ketoacyl-acyl carrier protein synthase III (KAS III) []. While the precise mechanism of action requires further investigation, these interactions suggest potential applications as an antiproliferative and antibacterial agent.

    Q2: What is the structural characterization of this compound and what spectroscopic data supports it?

    A: this compound (C7H9NSO) has been characterized using various spectroscopic techniques including UV-Vis, FT-IR, and NMR (1H and 13C) [, ]. The experimental data obtained from these techniques, such as vibrational wavenumbers, UV-Vis absorption spectra, and NMR chemical shifts, closely align with theoretical calculations performed using Density Functional Theory (DFT) at the B3LYP/ and HSEH1PBE/6-LanL2DZ levels of theory []. This agreement between experimental and theoretical results provides strong support for the structural characterization of this compound.

    Q3: How does the solvent environment affect the spectroscopic properties of this compound, and what insights can be gained from these observations?

    A: Studies have shown that the UV-Vis absorption spectra of 2,4-dimethylthiazolyl styryl ketone, a derivative of this compound, exhibits a shift in its absorption maximum (λmax) depending on the solvent polarity []. This solvatochromic behavior is attributed to the stabilization of the excited state of the molecule by polar solvents. The observed shift in λmax correlates with the dielectric constant of the solvent, indicating that the excited state is more polar than the ground state. This observation provides insights into the electronic structure and properties of the molecule in different environments.

    Q4: Have any computational chemistry approaches been applied to study this compound and what information can be extracted?

    A: Yes, DFT calculations have been employed to study this compound []. These calculations provide valuable information about the molecule's electronic structure, geometry, and spectroscopic properties. For instance, DFT calculations can predict the vibrational frequencies of the molecule, which can be directly compared to experimental FT-IR spectra for validation. Additionally, DFT can be used to calculate the HOMO-LUMO energy gap, providing insights into the molecule's reactivity and potential interactions with other molecules.

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